molecular formula C8H5NO3 B103471 7-Nitrobenzofuran CAS No. 18761-32-5

7-Nitrobenzofuran

Cat. No.: B103471
CAS No.: 18761-32-5
M. Wt: 163.13 g/mol
InChI Key: UWXIRVOEHNPCEV-UHFFFAOYSA-N
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Description

7-Nitrobenzofuran is a derivative of benzofuran, a heterocyclic compound that contains a fused benzene and furan ring. The nitro group at the seventh position of the benzofuran ring significantly alters its chemical properties, making it a compound of interest in various fields of research. Benzofuran compounds are known for their strong biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitrobenzofuran typically involves the nitration of benzofuran. One common method is the electrophilic nitration of benzofuran using nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the seventh position. Another method involves the Nenitzescu indole synthesis, which uses quinones or quinone monoimines and β-nitroenamines .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.

Chemical Reactions Analysis

Types of Reactions: 7-Nitrobenzofuran undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form 7-aminobenzofuran.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin and hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: this compound can be oxidized to form benzofuran-7-carboxylic acid.

    Reduction: Reduction leads to the formation of 7-aminobenzofuran.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

7-Nitrobenzofuran has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including anti-tumor and antibacterial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Nitrobenzofuran involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can target specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

    2-Nitrobenzofuran: Similar in structure but with the nitro group at the second position.

    3-Nitrobenzofuran: The nitro group is at the third position, leading to different chemical properties and reactivity.

    5-Nitrobenzofuran: The nitro group is at the fifth position, affecting its biological activity.

Uniqueness of 7-Nitrobenzofuran: this compound is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and biological activity. This positioning allows for selective interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

7-nitro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXIRVOEHNPCEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90461166
Record name 7-nitrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18761-32-5
Record name 7-Nitrobenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18761-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-nitrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In Schema 1, a 3,5-optionally substituted-2-nitrophenol is reacted with a 2-alkenyl chloride, such as 2-methallyl chloride, to form the corresponding 2-(2-alken-1-yloxy)-4,6-optionally substituted-nitrobenzene (I), for example, 4-chloro-2-(2-methyl-2-propen-1-yloxy)nitrobenzene. This product is rear-ranged by heating to 180° C. to give the corresponding 2-(2-alken-1-yl)-6-nitrophenol (II), for example, 3-chloro-2-(2-methyl-2-propen-1-yl)-6-nitrophenol. This compound is then heated in the presence of p-toluenesulfonic acid to give the corresponding 7-nitrobenzofuran (III), for example 4-chloro-2,3-dihydro-2,2-dimethyl-7-nitrobenzofuran. Compound III is then converted to the corresponding amine(IV) by reduction of the nitro group using powdered iron, acetic acid, and water, after which the amine is heated at reflux with trichloromethyl chloroformate to form the corresponding isocyanate(V). The isocyanate is then treated with a 3-amino-3-fluoroalkylacrylate, for example, ethyl 3-amino-4,4,4-trifluorocrotonate, to give the corresponding 3-(2,3-dihydrobenzofuran-7-yl)-6-haloalkyl uracil, for example, 3-(4-chloro-2,3-dihydro-2,2-dimethylbenzofuran-7-yl)-6-trifluoromethyluracil. This uracil which represents certain compounds of this invention may be isolated, or without isolation, may be alkylated with an alkyl iodide, such as methyl iodide, in the presence of anhydrous potassium carbonate to produce the corresponding 3-(2,3-dihydrobenzofuran-7-yl)-1-alkyl-6-haloalkyluracil (VI), for example 3-(4-chloro-2,3-dihydro-2,2-dimethylbenzofuran-7-yl)-1-methyl-6-trifluoromethyluracil.
Name
3-chloro-2-(2-methyl-2-propen-1-yl)-6-nitrophenol
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A mixture of 7-nitrobenzofuran-2-carboxylic acid (3.54 g, 17.1 mmol) and copper(II) oxide (0.16 g, 2 mmol) in quinoline (30 mL) was heated at 170° C. for 1 hour. Cooling to room temperature, the mixture was diluted with water and extracted with ethyl acetate. The combined organic extracts were washed by brine, dried over anhydrous sodium sulfate, evaporated and purified by silica gel chromatography (petroleum ether/dichloromethane 2/3) to afford the product 7-nitrobenzofuran (2.56 g, yield 92%). 1H NMR (400 MHz, DMSO-d6) δ ppm 8.27-8.28 (d, 1H, J=2.0 Hz), 8.12-8.17 (m, 2H), 7.46-7.50 (t, 1H, J=8.0 Hz), 7.215-7.220 (d, 1H, J=2.0 Hz).
Quantity
3.54 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.16 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
92%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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